molecular formula C7H7N3O2S B8746112 5-cyano-N-methylpyridine-3-sulfonamide

5-cyano-N-methylpyridine-3-sulfonamide

Cat. No.: B8746112
M. Wt: 197.22 g/mol
InChI Key: VBDDXYOVDOQCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-N-methylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

5-cyano-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-2-6(3-8)4-10-5-7/h2,4-5,9H,1H3

InChI Key

VBDDXYOVDOQCGX-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N-methylpyridine-3-sulfonamide (0.1 g, 0.39 mmol) in N,N-dimethylformamide was added zinc cyanide (0.056 g, 0.47 mmol). The solution was degassed with nitrogen for 10 min, then tetrakis(triphenylphosphine)palladium(0) (30 mg) was added. The reaction mixture was heated to 100° C. for 2 h. The mixture was then diluted with water and extracted with ethyl acetate. The organic layer was dried, filtered, and concentrated under reduced pressure. The crude compound was purified by rinsing with diethyl ether to afford 5-cyano-N-methylpyridine-3-sulfonamide (60 mg) which was used without further purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.056 g
Type
catalyst
Reaction Step One

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